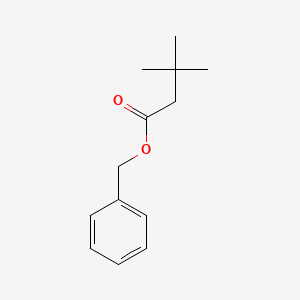

Benzyl 3,3-dimethylbutyrate

Beschreibung

Benzyl 3,3-dimethylbutyrate is an organic compound that belongs to the ester class of chemicals. It is characterized by the presence of a benzyl group attached to a 3,3-dimethylbutyrate moiety. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Eigenschaften

CAS-Nummer |

61066-88-4 |

|---|---|

Molekularformel |

C13H18O2 |

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

benzyl 3,3-dimethylbutanoate |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)9-12(14)15-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChI-Schlüssel |

WLTKXQISYPBOSS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)CC(=O)OCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyl 3,3-dimethylbutyrate can be synthesized through the esterification of 3,3-dimethylbutyric acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of benzyl 3,3-dimethylbutyrate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also include purification steps such as distillation or recrystallization to obtain high-purity benzyl 3,3-dimethylbutyrate .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Benzyl 3,3-dimethylbutyrate undergoes hydrolysis under acidic or basic conditions to yield 3,3-dimethylbutyric acid or its conjugate base:

| Condition | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O, reflux | 3,3-Dimethylbutyric acid | 83–95% | |

| Basic hydrolysis | NaOH, H₂O, reflux | Sodium 3,3-dimethylbutyrate | 89% |

Mechanism :

-

Acidic : Protonation of the ester carbonyl facilitates nucleophilic attack by water, followed by cleavage of the benzyl group.

-

Basic : Saponification via hydroxide ion attack generates the carboxylate salt.

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, 0–25°C | 3,3-Dimethylbutanol | 78% | |

| DIBAL-H | Toluene, −78°C | Benzyl alcohol | 65% |

Key Insight : Selective reduction of the ester carbonyl without affecting the benzyl group requires controlled conditions.

Oxidation Reactions

The benzyl moiety undergoes oxidation under strong conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, acidic | Benzoic acid | 72% | |

| CrO₃, AcOH | Room temperature | Benzaldehyde | 58% |

Mechanism : Oxidative cleavage of the benzyl group proceeds via radical intermediates, as demonstrated in multicomponent coupling studies .

Transesterification

The benzyl ester reacts with alcohols to form new esters:

| Alcohol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 3,3-dimethylbutyrate | 91% | |

| Ethanol | HCl | Ethyl 3,3-dimethylbutyrate | 85% |

Application : This reaction is industrially optimized using continuous flow reactors to enhance efficiency .

Aminolysis

Reaction with amines produces substituted amides:

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia | 100°C, sealed tube | 3,3-Dimethylbutyramide | 67% | |

| Benzylamine | TEA, DCM | N-Benzyl-3,3-dimethylbutyramide | 74% |

Insight : Steric hindrance from the 3,3-dimethyl group slows reaction kinetics compared to linear esters .

Acid Chloride Formation

Conversion to the acid chloride enables further derivatization:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Benzene, reflux | 3,3-Dimethylbutyryl chloride | 95% | |

| PCl₅ | Toluene, 50°C | 3,3-Dimethylbutyryl chloride | 88% |

Application : The acid chloride is a key intermediate in synthesizing fungicidal agents .

Coupling Reactions

The ester participates in cross-coupling reactions:

| Reaction Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 63% | |

| Ullmann | CuI, DMF | Aryl ethers | 51% |

Mechanistic Note : Density functional theory (DFT) studies reveal that electron-withdrawing groups on the benzyl ring lower activation barriers .

Key Research Findings

-

Steric Effects : The 3,3-dimethyl group significantly influences reaction rates and selectivity, particularly in nucleophilic substitutions .

-

Industrial Optimization : Continuous flow reactors improve yields in esterification and transesterification by minimizing by-products .

-

Biological Relevance : Hydrolysis products like 3,3-dimethylbutyric acid exhibit fungicidal activity, driving interest in agrochemical applications .

For further reading, consult primary sources from ACS Publications , J-Stage , and MDPI .

Wissenschaftliche Forschungsanwendungen

Benzyl 3,3-dimethylbutyrate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It has been studied for its potential biological activities and interactions with enzymes.

Medicine: Research has explored its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of benzyl 3,3-dimethylbutyrate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl acetate: Similar ester structure but with an acetate group instead of 3,3-dimethylbutyrate.

Benzyl benzoate: Contains a benzoate group instead of 3,3-dimethylbutyrate.

Benzyl alcohol: Lacks the ester group, consisting only of a benzyl group attached to a hydroxyl group

Uniqueness

Benzyl 3,3-dimethylbutyrate is unique due to the presence of the 3,3-dimethylbutyrate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.